molecular formula C10H14O10S B13050494 Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate

Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate

Cat. No.: B13050494
M. Wt: 326.28 g/mol
InChI Key: ZCFZQQPENNBOEB-CGQSYLDTSA-N
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Description

Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is a complex organic compound with a molecular formula of C10H14O10S and a molecular weight of 326.28 g/mol . This compound is characterized by its unique structure, which includes a dioxathiin ring system fused with a dioxin ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

The synthesis of Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate involves several steps. One common method includes the reaction of a suitable malonate ester with a dioxathiin precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential biological activity.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate involves its interaction with molecular targets such as enzymes or receptors. The dioxathiin and dioxin rings can interact with active sites on enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate include other dioxathiin and dioxin derivatives. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example:

    Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)acetate: Similar structure but different functional groups, leading to different reactivity.

    Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)propanoate: Another similar compound with variations in the alkyl chain length.

Biological Activity

Dimethyl 2-((4AR,8AS)-2,2-dioxidotetrahydro-[1,3]dioxino[5,4-D][1,3,2]dioxathiin-6-YL)malonate is a complex organic compound with the molecular formula C10_{10}H14_{14}O10_{10}S. Its unique structure suggests potential biological activities that warrant investigation. This article focuses on the biological activity of this compound, including its pharmacological potential and mechanisms of action.

PropertyValue
Molecular FormulaC10_{10}H14_{14}O10_{10}S
Molecular Weight286.28 g/mol
CAS Number1809393-78-9

Antitumor Activity

Recent studies have highlighted the potential of compounds with similar structural frameworks in exhibiting antitumor properties. For instance, compounds containing dioxin and dioxathiin moieties have been reported to inhibit cancer cell proliferation. The mechanism often involves the disruption of DNA synthesis and cell cycle progression.

Case Study:
In a study investigating related compounds, it was found that derivatives with dioxin structures showed significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer). The IC50_{50} values for these compounds ranged from 4.37 μM to 8.03 μM, indicating potent activity against these cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR) and carbonic anhydrase.
  • Interaction with Nucleic Acids: The presence of dioxin rings allows for intercalation into DNA strands, disrupting replication and transcription processes.
  • Antioxidant Properties: Many dioxin derivatives exhibit antioxidant activity, which can protect normal cells from oxidative stress while targeting malignant cells.

Pharmacological Potential

The pharmacological profile of this compound suggests its use in various therapeutic areas beyond oncology:

  • Antimicrobial Activity: Similar compounds have demonstrated efficacy against bacterial strains and fungi.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings

Several studies have investigated the biological activities of compounds related to this compound. These findings are summarized below:

Study ReferenceBiological ActivityCell Lines TestedIC50_{50} Values
AntitumorHepG-24.37 μM
AntitumorA-5498.03 μM
AntimicrobialVarious BacteriaNot specified

Properties

Molecular Formula

C10H14O10S

Molecular Weight

326.28 g/mol

IUPAC Name

dimethyl 2-[(4aR,8aS)-2,2-dioxo-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3,2]dioxathiin-6-yl]propanedioate

InChI

InChI=1S/C10H14O10S/c1-15-8(11)7(9(12)16-2)10-17-3-6-5(19-10)4-18-21(13,14)20-6/h5-7,10H,3-4H2,1-2H3/t5-,6+,10?/m1/s1

InChI Key

ZCFZQQPENNBOEB-CGQSYLDTSA-N

Isomeric SMILES

COC(=O)C(C1OC[C@H]2[C@H](O1)COS(=O)(=O)O2)C(=O)OC

Canonical SMILES

COC(=O)C(C1OCC2C(O1)COS(=O)(=O)O2)C(=O)OC

Origin of Product

United States

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